molecular formula C9H14 B14532295 (1R,2S)-1,2-Diethenylcyclopentane CAS No. 62732-15-4

(1R,2S)-1,2-Diethenylcyclopentane

Cat. No.: B14532295
CAS No.: 62732-15-4
M. Wt: 122.21 g/mol
InChI Key: WXLZOYIBXBZXGD-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1,2-Diethenylcyclopentane is a chiral organic compound characterized by the presence of two ethenyl groups attached to a cyclopentane ring The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1,2-Diethenylcyclopentane typically involves the use of stereoselective reactions to ensure the correct configuration of the product. One common method involves the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry during the formation of the cyclopentane ring and the subsequent addition of ethenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis techniques, such as asymmetric hydrogenation or chiral pool synthesis. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,2-Diethenylcyclopentane can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of various substituted cyclopentane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl groups.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) can introduce halogen atoms into the ethenyl groups.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Saturated cyclopentane derivatives.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-1,2-Diethenylcyclopentane is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1,2-Diethenylcyclopentane depends on its specific interactions with molecular targets. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism of action is determined through detailed studies involving molecular modeling and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1,2-Diethenylcyclopentane: The enantiomer of (1R,2S)-1,2-Diethenylcyclopentane, with opposite stereochemistry.

    1,2-Diethenylcyclohexane: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

    1,2-Diethenylcyclopentene: A related compound with a double bond in the cyclopentane ring.

Uniqueness

This compound is unique due to its specific (1R,2S) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

62732-15-4

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

(1S,2R)-1,2-bis(ethenyl)cyclopentane

InChI

InChI=1S/C9H14/c1-3-8-6-5-7-9(8)4-2/h3-4,8-9H,1-2,5-7H2/t8-,9+

InChI Key

WXLZOYIBXBZXGD-DTORHVGOSA-N

Isomeric SMILES

C=C[C@H]1CCC[C@H]1C=C

Canonical SMILES

C=CC1CCCC1C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.